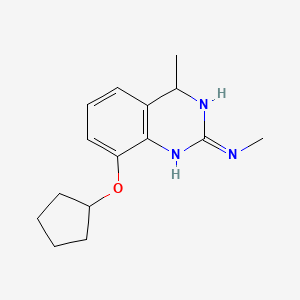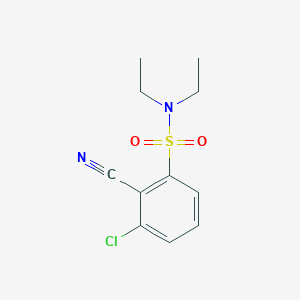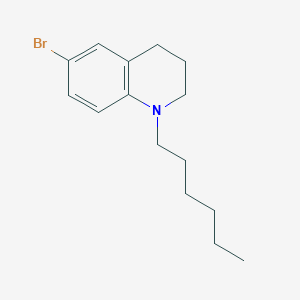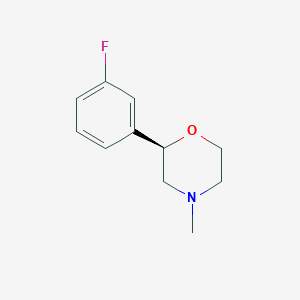![molecular formula C13H18O B14194241 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one CAS No. 832084-41-0](/img/structure/B14194241.png)
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is a bicyclic organic compound with the molecular formula C13H18O. This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes a ketone functional group and multiple methyl substituents. It is a derivative of verbenone, a naturally occurring compound found in the essential oils of various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one has several applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Verbenone: A naturally occurring compound with a similar bicyclic structure.
Camphor: Another bicyclic ketone with different substituents.
Menthol: A bicyclic alcohol with a similar structural framework.
Uniqueness
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is unique due to its specific arrangement of methyl groups and the presence of a methylene group, which can influence its reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
832084-41-0 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4,4,9-trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one |
InChI |
InChI=1S/C13H18O/c1-8-5-6-10-9(2)12(8)11(14)7-13(10,3)4/h5-6,9-10,12H,1,7H2,2-4H3 |
Clé InChI |
HUXGBSRVSGUMMG-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C=CC(=C)C1C(=O)CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)



![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)



![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)

